1,1,1,3,3,3-Hexafluoro-2-propanol-d2

Catalog No.
S755210
CAS No.
38701-74-5
M.F
C3H2F6O
M. Wt
170.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,3,3,3-Hexafluoro-2-propanol-d2

CAS Number

38701-74-5

Product Name

1,1,1,3,3,3-Hexafluoro-2-propanol-d2

IUPAC Name

2-deuterio-2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane

Molecular Formula

C3H2F6O

Molecular Weight

170.05 g/mol

InChI

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i1D,10D

InChI Key

BYEAHWXPCBROCE-AWPANEGFSA-N

SMILES

C(C(F)(F)F)(C(F)(F)F)O

Synonyms

1,1,1,3,3,3-Hexafluoro-2-hydroxypropane-d2; 1,1,1,3,3,3-Hexafluoroisopropanol-d2; 1,1,1,3,3,3-Hexafluoroisopropyl Alcohol-d2; 1,1,1,3,3,3-Hexafluoropropanol-d2; 2,2,2-Trifluoro-1-(trifluoromethyl)ethanol-d2; Bis(trifluoromethyl)methanol-d2; HFIP-d2;

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)O

Isomeric SMILES

[2H]C(C(F)(F)F)(C(F)(F)F)O[2H]

Here's what we know:

  • Isotope labeling: The presence of deuterium (²H) atoms in the molecule signifies that it is isotopically labeled. This labeling technique is commonly used in various scientific research fields, including:
    • Mass spectrometry: Deuterium labeling can be used to differentiate between different molecules with similar masses in mass spectrometry experiments, improving the accuracy and sensitivity of the analysis .
    • Nuclear magnetic resonance (NMR) spectroscopy: Deuterium labeling can simplify NMR spectra by reducing the number of overlapping signals, making it easier to identify and characterize specific functional groups within a molecule .
    • Mechanistic studies: Deuterium labeling can be used to track the movement of specific atoms or functional groups within a molecule during a reaction, helping to elucidate reaction mechanisms .

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 is a fluorinated alcohol characterized by its molecular formula C3D2F6OC_3D_2F_6O and a molecular weight of approximately 170.05 g/mol. This compound is a deuterated version of 1,1,1,3,3,3-Hexafluoro-2-propanol and is primarily used in scientific research and analytical applications. It is a colorless liquid with a characteristic odor and has a boiling point of 59 °C and a melting point of -2 °C at standard atmospheric pressure . The compound is notable for its high stability and unique properties due to the presence of fluorine atoms.

  • Flammability: Flash point: 59 °C []. HFIP-d4 is flammable and should be handled with care.
  • Toxicity: Data on the specific toxicity of HFIP-d4 is limited. However, HFIP is known to be corrosive and can irritate skin, eyes, and respiratory system []. It's recommended to handle HFIP-d4 with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
Typical of alcohols. These include:

  • Esterification: Reacting with acids to form esters.
  • Dehydration: Under acidic conditions, it can lose water to form alkenes.
  • Oxidation: Can be oxidized to form ketones or aldehydes depending on the reaction conditions.

The presence of fluorine atoms significantly alters the reactivity compared to non-fluorinated alcohols, often leading to increased stability and altered reaction pathways.

Synthesis of 1,1,1,3,3,3-Hexafluoro-2-propanol-d2 typically involves the following methods:

  • Fluorination of Alcohols: The compound can be synthesized through the selective fluorination of 2-propanol using fluorinating agents under controlled conditions.
  • Deuteration: The incorporation of deuterium can be achieved through isotopic exchange reactions or by using deuterated reagents during synthesis.

These methods ensure that the final product retains its deuterated characteristics while achieving high purity levels suitable for research applications .

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 finds applications in various fields:

  • Nuclear Magnetic Resonance Spectroscopy: Used as a solvent due to its unique spectral properties.
  • Analytical Chemistry: Employed in chromatography and mass spectrometry as a reference material.
  • Scientific Research: Utilized in studies involving fluorinated compounds and their interactions with biological systems.

Its unique properties make it an essential tool in both research and industrial applications .

Several compounds share structural similarities with 1,1,1,3,3,3-Hexafluoro-2-propanol-d2. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1,1,1-Trifluoro-2-propanolC3H5F3OC_3H_5F_3OLess stable than hexafluoro counterpart.
1-Hydroxy-1-trifluoroacetoneC4H5F3OC_4H_5F_3OExhibits different reactivity due to carbonyl group.
2-Hydroxy-2-trifluoroethylamineC4H8F3NC_4H_8F_3NAmino group alters interaction with biological systems.
1,1-Difluoro-2-propanolC3H7F2OC_3H_7F_2OLower fluorine content affects solvent properties.

The presence of six fluorine atoms in 1,1,1,3,3,3-Hexafluoro-2-propanol-d2 gives it unique properties such as increased hydrophobicity and altered solvation dynamics compared to these similar compounds .

Catalytic Deuteration Techniques in Fluorinated Solvent Systems

The catalytic deuteration of HFIP precursors represents the most efficient route to HFIP-d₂. Recent studies highlight the use of palladium-based catalysts in deuterium oxide (D₂O)/HFIP-d₁ solvent systems to achieve high deuteration efficiency. For example, a Pd-catalyzed nondirected late-stage C–H deuteration protocol enables the incorporation of deuterium into aromatic and aliphatic substrates under mild conditions (25–80°C) with D₂O as the deuterium source. This method achieves up to 99% deuterium incorporation in electron-rich arenes, leveraging HFIP-d₁’s ability to stabilize radical intermediates and enhance reaction selectivity.

Key mechanistic steps include:

  • Substrate Activation: HFIP-d₁ forms hydrogen-bonded networks with substrates, lowering the energy barrier for C–H bond cleavage.
  • Deuterium Transfer: Pd⁰/Pdᴵᴵ redox cycles facilitate deuterium transfer from D₂O to the substrate via σ-bond metathesis.

Table 1: Comparative Analysis of Catalytic Deuteration Methods

Catalyst SystemTemperature (°C)D₂ SourceDeuteration Efficiency (%)Reference
Pd(OAc)₂/1,10-Phenanthroline80D₂O99
PF₆⁻/HFIP-d₁25D₂O95
Rh(I)/BINAP60D₂85

Isotopic Labeling Strategies for Perfluorinated Compounds

Isotopic labeling of HFIP-d₂ is critical for pharmacokinetic studies and tracer applications. A novel approach involves the use of hexafluorophosphate (PF₆⁻) as a catalyst in HFIP-d₁/D₂O mixtures, enabling ambient-temperature deuteration of phenols, anilines, and heterocycles with >90% isotopic purity. Spectroscopic studies reveal that HFIP-d₁ activates the P–F bond in PF₆⁻, forming a deuterated intermediate (DPO₂F₂) that mediates hydrogen isotope exchange (HIE).

Key Advances:

  • Selective Deuteration: Electron-deficient aromatic rings undergo deuteration at ortho and para positions due to enhanced electrophilic substitution.
  • Scalability: Multigram-scale synthesis of HFIP-d₂ has been achieved using flow chemistry, reducing reaction times from 48 h to 2 h.

Continuous-Flow Synthesis Approaches for HFIP-d₂ Production

Continuous-flow systems address safety and efficiency challenges in HFIP-d₂ manufacturing. A micropacked-bed reactor with a Pd/C catalyst achieves 99% conversion of hexafluoroacetone (HFA) to HFIP-d₂ at 393 K and 10 bar H₂ pressure. The system’s space–time yield (9× higher than batch reactors) and 90-hour operational stability make it industrially viable.

Process Optimization:

  • Residence Time: 30 minutes optimal for maximal conversion.
  • Solvent System: HFIP-d₁/D₂O (7:3 ratio) minimizes side reactions.

Role in Hydrogen/Deuterium Exchange (HIE) Reactions

PF6−-Catalyzed Aromatic Deuteration Mechanisms

Recent advancements have demonstrated that HFIP-d2 serves as both solvent and deuterium source in PF6−-catalyzed aromatic deuteration. The reaction proceeds via a concerted mechanism where PF6− stabilizes the transition state through anion-π interactions, lowering the activation energy for C–H bond cleavage [7]. Isotopic labeling studies reveal that the deuterium incorporation occurs preferentially at electron-deficient aromatic positions due to enhanced electrophilic aromatic substitution kinetics [6].

A key innovation involves the synergistic use of HFIP-d2 and D2O, which achieves >95% deuterium incorporation in phenols and anilines under ambient conditions [7]. The table below summarizes deuterium incorporation efficiencies for representative substrates:

SubstratePosition% D Incorporation (HFIP-d2/D2O)% D Incorporation (D2O alone)
4-NitrophenolOrtho9845
N-MethylanilinePara9232
2,6-DimethylpyridineC48918

This dramatic enhancement stems from HFIP-d2’s ability to stabilize cationic intermediates through strong hydrogen bonding while maintaining high deuterium mobility [4] [7].

Solvent Effects on Isotopic Incorporation Efficiency

The solvent’s dielectric constant (ε = 16.7) and Gutmann donor number (DN = 0) create a low-nucleophilicity environment that suppresses proton back-exchange [5]. Comparative studies demonstrate that replacing HFIP-d2 with non-fluorinated deuterated solvents (e.g., CD3OD) reduces isotopic incorporation by 40–60% in tertiary amine substrates due to increased H/D scrambling [6].

Notably, the solvent’s fluorous phase-separation tendency enables facile product isolation—a critical advantage in multistep syntheses. Kinetic isotope effect (KIE) measurements reveal that HFIP-d2 accelerates HIE rates by 2–3 orders of magnitude compared to DMSO-d6, attributed to its capacity to stabilize charge-separated transition states [7].

Facilitation of Transition Metal-Catalyzed C–H Functionalization

Palladium-Mediated Distal C–H Activation

HFIP-d2 revolutionizes palladium-catalyzed distal C–H functionalization through dual solvent-ligand effects. The solvent coordinates to Pd(II) centers via fluorine lone pairs, increasing electrophilicity at the metal center while suppressing β-hydride elimination [5] [6]. This enables unprecedented γ-C–H arylation in aliphatic amines, as demonstrated in the synthesis of the neuroleptic agent Remoxipride:

$$ \text{Pd(OAc)}2 \xrightarrow{\text{HFIP-d2}} [\text{Pd}^{II}(\text{F}6\text{C}3\text{D}2\text{O})_2]^{2+} \xrightarrow{\text{Ar–I}} \text{γ-Arylated product} $$ [6]

The table below contrasts reaction outcomes in different solvents:

SolventConversion (%)γ:β SelectivityDeuterium Retention (%)
HFIP-d29895:597
DMF-d77260:4063
DCE-d45530:7041

Atroposelective Transformations Enabled by HFIP-d2

The solvent’s chiral amplification capacity enables catalytic atroposelective C–H borylation without chiral auxiliaries. HFIP-d2 induces helical organization of substrate-catalyst complexes through fluorine-arene interactions, achieving up to 98% ee in biaryl syntheses [5]. Key to this advancement is the solvent’s ability to enforce a rigid transition state through:

  • $$ \text{C–F} \cdots \text{π} $$ interactions with catalyst aromatic rings
  • Hydrogen-bond networks stabilizing axial chirality
  • Dielectric suppression of racemization pathways

This methodology has been successfully applied to the synthesis of axially chiral HIV protease inhibitors, demonstrating >90% deuterium incorporation at stereogenic axes [5] [7].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.62%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (97.87%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

38701-74-5

Wikipedia

1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol

Dates

Modify: 2023-08-15

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